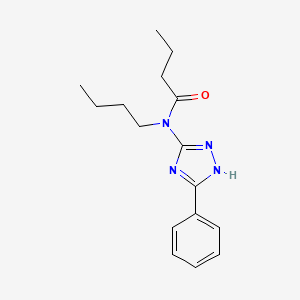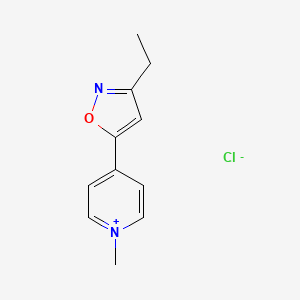
1-Methyl-4-(3-ethyl-5-isoxazolyl)-pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is a heterocyclic compound that features both an isoxazole and a pyridinium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The pyridinium moiety can be introduced through a quaternization reaction involving 1-methylpyridine and an appropriate alkylating agent . The final step involves the combination of these two moieties under suitable reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The pyridinium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Propylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Butylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
Uniqueness
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is unique due to its specific ethyl substitution on the isoxazole ring, which can influence its chemical reactivity and biological activity . This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
CAS-Nummer |
20242-28-8 |
|---|---|
Molekularformel |
C11H13ClN2O |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
3-ethyl-5-(1-methylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-3-10-8-11(14-12-10)9-4-6-13(2)7-5-9;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KUKIDIVHMGASSW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


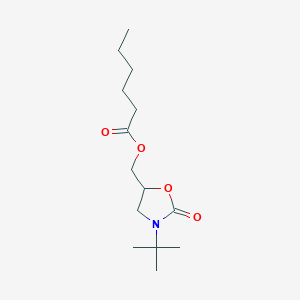
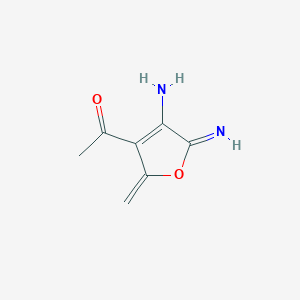
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)




![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
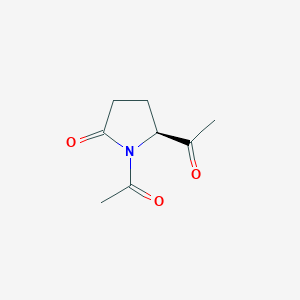
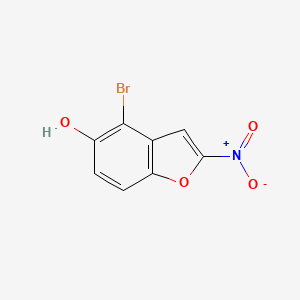
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
